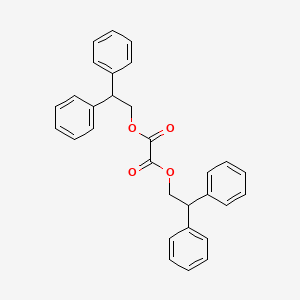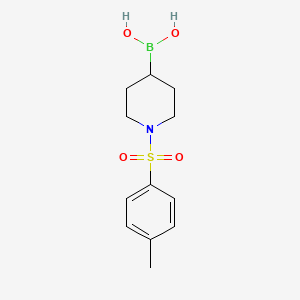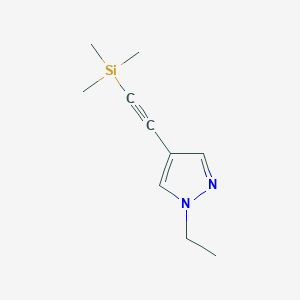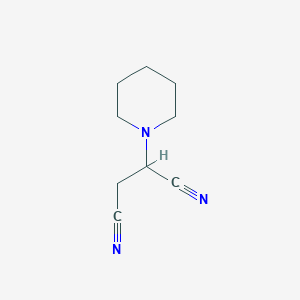
Bis(2,2-diphenylethyl) oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-diphenylethyl) oxalate is an organic compound with the molecular formula C30H26O4 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2,2-diphenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-diphenylethyl) oxalate typically involves the reaction of oxalyl chloride with 2,2-diphenylethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
(C6H5)2CHCH2OH+(COCl)2→(C6H5)2CHCH2OCOCOOCH2CH(C6H5)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2-diphenylethyl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxalate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxalate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Bis(2,2-diphenylethyl) oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of bis(2,2-diphenylethyl) oxalate involves its interaction with molecular targets through its oxalate ester group. The compound can undergo hydrolysis to release oxalic acid and 2,2-diphenylethanol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Uniqueness
Bis(2,2-diphenylethyl) oxalate is unique due to its specific structural features, which impart distinct chemical and physical properties. Compared to other oxalate esters, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
7512-05-2 |
|---|---|
Fórmula molecular |
C30H26O4 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
bis(2,2-diphenylethyl) oxalate |
InChI |
InChI=1S/C30H26O4/c31-29(33-21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)30(32)34-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
Clave InChI |
RDCUMLHEZGJHOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(COC(=O)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)

![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)





![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)


